Welcome to the BenchChem Online Store!
molecular formula C9H8BrNO B8624657 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbaldehyde

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbaldehyde

Cat. No. B8624657
M. Wt: 226.07 g/mol
InChI Key: QWPQTVGJAANBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073929B2

Procedure details

To a solution of the title compound from Example 73 Step A (114 mg, 0.500 mmol) in acetonitrile (2.5 mL) was added Dess-Martin Periodinane (254 mg, 0.600 mmol). The reaction stirred at room temperature until complete. It was then concentrated under reduced pressure, diluted with 2% methanol in dichloromethane, and passed through a syringe filter. Purification by flash chromatography on silica gel (20-100% ethyl acetate in hexanes) provided the title compound: LCMS m/z 227.86 [M+2+H]+.
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:11][OH:12])[CH2:10][CH2:9]2)[CH:5]=[N:6][CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH:11]=[O:12])[CH2:9][CH2:10]2)[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)C1(CC1)CO
Name
Quantity
254 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 2% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
passed through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (20-100% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C1(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.